2,3,5-Trichlorobenzaldehyde
Overview
Description
2,3,5-Trichlorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl3O and its molecular weight is 209.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Antimicrobial Agents
2,3,5-Trichlorobenzaldehyde has been utilized in the synthesis of novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles. These compounds, created by condensing 2,3,5-trichlorobenzenecarbothioamide with phenacyl bromide/dichloroacetone, exhibited promising antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Karegoudar et al., 2008).
Molecular Structure Studies
The molecular structure of chlorobenzaldehyde derivatives, closely related to this compound, has been extensively studied through methods like electron diffraction. These studies provide insights into the molecular conformations and chemical interactions critical for further applications in chemistry and materials science (Schāfer et al., 1976).
Click Chemistry in Drug Discovery
Click chemistry, a field that often uses compounds like this compound, has significant applications in drug discovery. This approach uses reliable chemical transformations to facilitate the development of pharmaceutical compounds. The triazole products formed in these reactions, often derived from components like this compound, play a crucial role in associating with biological targets (Kolb & Sharpless, 2003).
Safety and Hazards
2,3,5-Trichlorobenzaldehyde is classified as a skin corrosive substance . It causes severe skin burns and eye damage . Safety measures include avoiding breathing dust, wearing protective gloves, clothing, eye protection, and face protection . In case of inhalation, it is advised to remove the person to fresh air and keep them comfortable for breathing .
Mechanism of Action
Target of Action
2,3,5-Trichlorobenzaldehyde is a chemical compound that has been shown to have anti-cancer and apoptotic effects . It primarily targets cancer cells and bacteria . In cancer cells, it inhibits growth . In bacteria, it inhibits DNA synthesis by chelating iron ions .
Mode of Action
The compound interacts with its targets by binding to specific sites. In cancer cells, it binds to sites that regulate cell growth, thereby inhibiting the growth of the cells . In bacteria, it binds to iron ions, preventing them from participating in the synthesis of DNA .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of cancer cells and bacteria, leading to their death . The downstream effects include the inhibition of cell growth and DNA synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth in cancer cells and the inhibition of DNA synthesis in bacteria . These effects lead to the death of the targeted cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For example, the compound is stable at temperatures below +30°C . .
Biochemical Analysis
Biochemical Properties
2,3,5-Trichlorobenzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit bacterial DNA synthesis by chelating iron ions, which are essential for bacterial growth . Additionally, this compound interacts with various biomolecules, including enzymes involved in metabolic pathways, thereby affecting their activity and function.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been demonstrated to inhibit the growth of cancer cells in culture by inducing apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to alterations in cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By chelating iron ions, it disrupts essential biochemical processes in bacteria, leading to their growth inhibition . Additionally, this compound has been shown to modulate the activity of enzymes involved in metabolic pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects, including toxicity and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s interactions with metabolic enzymes can result in altered metabolic pathways and biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. The compound’s distribution within the cellular environment plays a crucial role in its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of the compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2,3,5-trichlorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYRZTCLVDKWBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069146 | |
Record name | Benzaldehyde, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-75-2 | |
Record name | 2,3,5-Trichlorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2,3,5-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2,3,5-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-Trichloro-benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3,5-Trichlorobenzaldehyde interact with biological systems, particularly DNA?
A: Research indicates that this compound can be a key component in synthesizing metal complexes with antimicrobial properties. A study focusing on a Schiff base derived from this compound and isatin monohydrazone showed that its Co(II), Ni(II), Cu(II), and Zn(II) complexes could interact with Calf Thymus DNA. [] The study employed viscosity measurements, absorption titration, and electrochemical techniques, suggesting that these complexes bind to DNA through intercalation. [] This intercalation was further linked to oxidative cleavage activity, specifically observed in supercoiled pBR322 DNA through gel electrophoresis. [] These findings highlight the potential of this compound derivatives as potential antimicrobial agents.
Q2: How does the structure of this compound contribute to its application in perovskite solar cell technology?
A: this compound plays a crucial role in enhancing the performance and stability of perovskite solar cells (PSCs). [] The compound reacts with excess organic amines in the precursor solution, forming a Schiff base. [] This reaction serves two critical functions: it prevents the degradation of formamidine-methylammonium (FA-MA+), improving the precursor solution's stability, and it facilitates a controlled crystallization of the perovskite film due to the interaction between its C=O group and formamidinium (FA+). [] This controlled crystallization, alongside a defect passivation effect attributed to this compound, leads to PSCs with both high efficiency (reaching a champion efficiency of 24.08%) and an extended annealing window of up to 240 hours for the wet perovskite film. [] This enhanced stability under ambient conditions significantly benefits PSC production, making it more efficient and cost-effective.
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